molecular formula C15H22ClNO2 B14658820 2-Chloro-N-(2,6-diethylphenyl)-N-(2-methoxyethyl)acetamide CAS No. 51218-47-4

2-Chloro-N-(2,6-diethylphenyl)-N-(2-methoxyethyl)acetamide

Cat. No.: B14658820
CAS No.: 51218-47-4
M. Wt: 283.79 g/mol
InChI Key: STLBIPCVNZLGSV-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,6-diethylphenyl)-N-(2-methoxyethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a diethylphenyl group, and a methoxyethyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-(2-methoxyethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-diethylphenylamine, 2-methoxyethanol, and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. Continuous monitoring and automation ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,6-diethylphenyl)-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the acetamide group can yield the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, and primary amines are commonly used. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted acetamides with various functional groups.

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

Scientific Research Applications

2-Chloro-N-(2,6-diethylphenyl)-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in inflammatory pathways.

    Pathways Involved: Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2,6-diethylphenyl)acetamide: Lacks the methoxyethyl group.

    N-(2,6-Diethylphenyl)-N-(2-methoxyethyl)acetamide: Lacks the chloro group.

    2-Chloro-N-(2-methoxyethyl)acetamide: Lacks the diethylphenyl group.

Uniqueness

2-Chloro-N-(2,6-diethylphenyl)-N-(2-methoxyethyl)acetamide is unique due to the presence of all three functional groups (chloro, diethylphenyl, and methoxyethyl), which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-4-12-7-6-8-13(5-2)15(12)17(9-10-19-3)14(18)11-16/h6-8H,4-5,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLBIPCVNZLGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(CCOC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600104
Record name 2-Chloro-N-(2,6-diethylphenyl)-N-(2-methoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51218-47-4
Record name 2-Chloro-N-(2,6-diethylphenyl)-N-(2-methoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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